![molecular formula C11H17BrClNO2 B2361184 3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909325-57-0](/img/structure/B2361184.png)

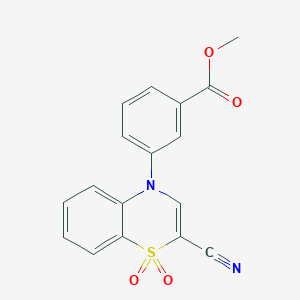

3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as 'BMP' and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Pharmaceutical Research

This compound can serve as an intermediate in the synthesis of pharmaceuticals. Its bromine and methoxy groups are particularly useful in medicinal chemistry for creating new drug candidates with potential biological activity .

Material Science

In material science, the compound’s ability to act as a polymerization agent can be explored. It could be used to modify surface properties or create novel polymeric materials with enhanced durability or specific functionalities .

Analytical Chemistry

The compound’s unique spectral properties make it suitable for use as a standard in chromatographic analysis. It can help in the calibration of equipment and serve as a reference compound for the detection of similar structures .

Agricultural Chemistry

As a synthetic intermediate, it could be used to develop new agrochemicals such as pesticides or herbicides. The bromine atom in its structure could be critical for the biological activity against pests and weeds .

Catalysis

The amino group in this compound can act as a ligand for metal catalysts. This application could be significant in catalytic processes, including asymmetric synthesis and hydrogenation reactions .

Dye and Pigment Industry

The compound can be a precursor for the synthesis of dyes and pigments. Its aromatic structure and substituents are conducive to creating colorants with specific absorption properties for use in textiles and inks .

Bioconjugation Techniques

In biochemistry, the compound can be used for bioconjugation, linking biomolecules to other structures. This is particularly useful in the development of targeted drug delivery systems .

Nanotechnology

Lastly, the compound’s potential in nanotechnology can be explored for the creation of nanostructured materials. Its chemical reactivity could be harnessed to produce nanoparticles with desired properties for electronics or medicine .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in oxidative addition and transmetalation processes . Oxidative addition involves the formation of a new bond with a palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound might be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases . These properties can influence the compound’s bioavailability.

Result of Action

As a potential participant in suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic molecules.

Action Environment

Suzuki–miyaura coupling reactions, in which this compound might participate, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.

properties

IUPAC Name |

2-(aminomethyl)-3-(5-bromo-2-methoxyphenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2.ClH/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14;/h2-3,5,8,14H,4,6-7,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPIZMBMBHXFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)

![(2E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2361113.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)

![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)